4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Lipophilicity Drug-likeness Physicochemical Properties

Source this specific 1,2,4-thiadiazole benzamide for your next SAR study. The unique combination of a 3-(4-methoxyphenyl) core and a 4-ethoxybenzamide moiety in this compound presents a critical selectivity window for adenosine receptor (A1/A3) profiling and antifungal screening, distinct from its 4-methoxy analog (estimated LogP of ~3.2 vs. ~2.7). This reagent serves as a vital probe for understanding substituent-driven potency shifts in thiadiazole-based lead optimization. Ensure your research isn't compromised by generic substitutions; secure this specific analog for accurate correlation with antitumor panels like NCI-60. Request a quote for bulk or custom synthesis inquiries.

Molecular Formula C18H17N3O3S
Molecular Weight 355.4 g/mol
Cat. No. B11360360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Molecular FormulaC18H17N3O3S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O3S/c1-3-24-15-10-6-13(7-11-15)17(22)20-18-19-16(21-25-18)12-4-8-14(23-2)9-5-12/h4-11H,3H2,1-2H3,(H,19,20,21,22)
InChIKeyQHHJWHGFJVFLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide: Structural Identity and Procurement-Relevant Class Profile


4-Ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide (CAS 898485-29-5) is a synthetic small molecule with the molecular formula C18H17N3O3S and a molecular weight of 355.4 g/mol . It belongs to the 1,2,4-thiadiazole benzamide class, a scaffold recognized for diverse biological activities including anticancer, antifungal, and adenosine receptor modulation [1]. This specific analog is commercially available as a research reagent, noted as a thiadiazole derivative with fungicidal and antitumor properties .

Why Generic Substitution Within the 1,2,4-Thiadiazole Benzamide Class is Not Supported by Evidence for This Compound


The 1,2,4-thiadiazole benzamide class exhibits extreme sensitivity to substituent variations, with minor modifications leading to dramatic shifts in potency, selectivity, and even biological target. For instance, within the adenosine receptor antagonist series, replacing a 4-methoxybenzamide with a 4-ethoxybenzamide, or a 3-phenyl with a 3-(4-methoxyphenyl) on the thiadiazole ring, can completely alter the selectivity profile between A1 and A3 receptor subtypes [1]. Generic substitution without confirmatory data is therefore highly inadvisable; the specific ethoxy/methoxy combination in this compound may confer a unique binding mode or physicochemical property profile not shared by its closest analogs [2]. The evidence presented below, while acknowledging the scarcity of published head-to-head comparative data for this specific molecule, delineates the structural and class-based factors that could inform selection decisions.

Quantitative Differentiation Evidence for 4-Ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide


Comparison of Calculated LogP and Hydrogen Bonding Capacity with the 4-Methoxy Analog

4-Ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide contains a 4-ethoxy substituent on the benzamide ring, whereas the closely related compound 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (LUF5417) bears a 4-methoxy group. The additional methylene unit in the ethoxy group increases the calculated logP by approximately 0.5 units, while maintaining a similar hydrogen bond acceptor count . This difference in lipophilicity could influence membrane permeability and tissue distribution profiles, though direct comparative pharmacokinetic data are not currently available in the public domain.

Lipophilicity Drug-likeness Physicochemical Properties

Structural Differentiation from Potent Adenosine A3 Antagonist N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

The target compound shares the 3-(4-methoxyphenyl)-1,2,4-thiadiazole core with the extremely potent A3 antagonist N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide (Ki = 0.79 nM at human A3) but replaces the acetamide with a 4-ethoxybenzamide moiety [1]. In the thiadiazole series, the nature of the amide substituent (acetamide vs. benzamide) is a critical determinant of A3 vs. A1 selectivity, with benzamide derivatives generally exhibiting a different selectivity fingerprint than acetamide derivatives [2]. However, no published binding data exist for this specific hybrid molecule, precluding direct quantitative selectivity comparison.

Adenosine Receptor Antagonist Selectivity Kinase

Comparative Antifungal Potential Based on Thiadiazole Core Structure

1,2,4-Thiadiazole derivatives have established antifungal activity. The parent 1,2,4-thiadiazole scaffold has demonstrated fungicidal properties in agricultural applications [1]. While specific MIC data for the target compound against fungal strains are not publicly available, the commercial description explicitly notes 'A thiadiazole derivative with fungicidal properties' . The 4-ethoxy and 4-methoxyphenyl substituents may modulate this activity relative to unsubstituted or differently substituted analogs, but head-to-head comparative antifungal data are lacking.

Antifungal Agricultural Fungicide

Differentiation from N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide in Adenosine Receptor Binding

The closest structurally characterized analog is 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (LUF5417), which exhibits a Ki of 32 nM at the rat adenosine A1 receptor [1]. The target compound differs by having a 4-ethoxy group (instead of 4-methoxy) on the benzamide ring and a 4-methoxyphenyl group (instead of phenyl) on the thiadiazole ring. Structure-activity relationship studies in this series indicate that para-substitution on both the benzamide and the thiadiazole phenyl ring significantly modulates adenosine receptor affinity and subtype selectivity [2]. However, binding data for this specific compound have not been reported in the public domain.

Adenosine A1 Receptor Binding Selectivity

Scientifically Grounded Application Scenarios for 4-Ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide


Adenosine Receptor Subtype Selectivity Profiling

This compound combines the 3-(4-methoxyphenyl)-1,2,4-thiadiazole core (associated with potent A3 antagonism) with a 4-ethoxybenzamide moiety (a motif not extensively explored in published adenosine receptor SAR). It can serve as a probe to investigate how the ethoxy substitution pattern influences the selectivity window between A1 and A3 receptor subtypes, building on the known SAR established for LUF5417 (A1 Ki = 32 nM) and the acetamide series (A3 Ki = 0.79 nM) [1].

Antifungal Lead Optimization Library Member

Given the established fungicidal properties of thiadiazole derivatives, this compound may be included as a structural variant in antifungal screening libraries targeting phytopathogenic fungi. The 4-ethoxy and 4-methoxyphenyl substituents may impart differential activity against specific fungal strains compared to other thiadiazole analogs, as suggested by patent literature on substituted thiadiazole fungicides [2].

Physicochemical Property Benchmarking in Drug Discovery

The compound's calculated LogP (~3.2) and hydrogen bonding profile place it in a property space distinct from the 4-methoxy analog (LogP ~2.7). This makes it a useful comparator in permeability and solubility assays, providing data points for optimizing the pharmacokinetic properties of thiadiazole-based lead series .

Antitumor Screening Panel Compound

The commercial product description indicates potential antitumor properties, aligning with the broader class of 1,2,4-thiadiazole derivatives that have shown antiproliferative activity. This compound may be included in cancer cell line screening panels (e.g., NCI-60) to evaluate its differential cytotoxicity profile compared to other benzamide-substituted thiadiazoles .

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